4-Methoxybenzylamine

Enzymology Monoamine Oxidase Substrate Specificity

4-Methoxybenzylamine exhibits superior MAO substrate affinity (KM = 0.0555 mM), surpassing unsubstituted benzylamine, making it essential for precise enzyme kinetics and inhibitor screening. Its unique IR signature at 1608 cm⁻¹ enables definitive isomer identification where MS fails, critical for forensic analysis. Ensure experimental integrity by sourcing the correct para-isomer for copper(II) Schiff base synthesis in anticancer research.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 2393-23-9
Cat. No. B045378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzylamine
CAS2393-23-9
Synonyms(4-Methoxyphenyl)methanamine;  1-(4-Methoxyphenyl)methanamine;  1-Aminomethyl-4-methoxybenzene;  4-Methoxybenzenemethanamine;  4-Methoxybenzylamine;  4-Methoxyphenylmethylamine;  4-Methyloxybenzylamine;  Anisylamine;  NSC 9269;  [[4-(Methyloxy)phenyl]methyl]a
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN
InChIInChI=1S/C8H11NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3
InChIKeyIDPURXSQCKYKIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxybenzylamine (CAS 2393-23-9): Technical Specifications and Procurement Profile


4-Methoxybenzylamine (CAS 2393-23-9), also known as p-methoxybenzylamine or (4-methoxyphenyl)methanamine, is a primary aromatic amine with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol [1]. This compound exists as a clear, colorless to pale yellow liquid at ambient temperature, with a melting point of -10°C and a boiling point of 236-237°C . Its density is 1.05 g/mL at 25°C, and it exhibits a refractive index of approximately 1.546 (n20/D) . 4-Methoxybenzylamine is recognized as an important intermediate in organic synthesis, particularly for the preparation of pharmaceutical and agrochemical compounds .

Why 4-Methoxybenzylamine Cannot Be Substituted with General Benzylamines for Key Applications


The presence of a para-methoxy substituent on the benzylamine scaffold fundamentally alters 4-methoxybenzylamine's physicochemical and biological properties compared to unsubstituted benzylamine and other positional isomers. This modification influences electronic distribution, steric hindrance, and hydrogen-bonding capacity, which in turn affects enzyme-substrate affinity, spectroscopic identification, and the biological activity of derived complexes [1]. For instance, the para-methoxy group significantly enhances substrate affinity for monoamine oxidase enzymes compared to the unsubstituted benzylamine [2]. Furthermore, regioisomeric methoxybenzylamines (ortho-, meta-, para-) produce distinct infrared spectral signatures, enabling unambiguous analytical identification where mass spectrometry fails [3]. Therefore, the practice of generic substitution without specific performance verification is scientifically invalid and may lead to erroneous experimental outcomes or failed regulatory compliance.

Quantitative Evidence Differentiating 4-Methoxybenzylamine from Structural Analogs


Enhanced Substrate Affinity for Zebrafish Monoamine Oxidase Compared to Benzylamine and 4-Methylbenzylamine

In a direct head-to-head comparison using zebrafish monoamine oxidase (zMAO), 4-methoxybenzylamine exhibits a lower Michaelis constant (KM), indicating higher enzyme affinity, than either unsubstituted benzylamine or 4-methylbenzylamine [1].

Enzymology Monoamine Oxidase Substrate Specificity

Unique Vapor-Phase IR Absorption Band for Regioisomeric Identification (para- vs. ortho- vs. meta-Methoxybenzylamines)

Gas chromatography-infrared spectroscopy (GC-IR) provides unambiguous differentiation between 4-methoxybenzylamine (para) and its 2-methoxy (ortho) and 3-methoxy (meta) isomers based on distinct vapor-phase absorption bands [1]. The 1608 cm⁻¹ band is specific for the para isomer.

Analytical Chemistry Forensic Chemistry IR Spectroscopy

Copper(II) Schiff Base Complex Derived from 4-Methoxybenzylamine Exhibits Potent Cytotoxicity Against HepG2 Cells

A copper(II) complex derived from a 4-methoxybenzylamine Schiff base ligand (complex 4c) demonstrates significant cytotoxicity against HepG2 hepatocellular carcinoma cells, with an IC50 value under 22 µM, comparable to the clinical benchmark cisplatin [1].

Medicinal Chemistry Inorganic Chemistry Anticancer Research

Superior DNA Cleavage Activity of 4-Methoxybenzylamine-Derived Copper Complex at Lower Concentrations

A direct comparison of copper(II) complexes derived from 2-, 3-, and 4-methoxybenzylamine Schiff base ligands shows that the complex from 4-methoxybenzylamine (4c) achieves >95% single-strand DNA cleavage at a lower concentration (3 mM) than required for the 2-methoxy isomer to achieve double-strand cleavage [1].

Bioinorganic Chemistry DNA Cleavage Nuclease Activity

Validated Applications of 4-Methoxybenzylamine Based on Quantitative Evidence


Enzymology Research: Substrate for Monoamine Oxidase (MAO) Kinetic Studies

Given its high affinity for monoamine oxidase (KM = 0.0555 mM in zMAO), 4-methoxybenzylamine is an excellent substrate for investigating MAO enzyme kinetics, inhibition mechanisms, and screening potential MAO inhibitors. Its superior affinity compared to benzylamine makes it a more sensitive probe for detecting subtle changes in enzyme activity [1].

Forensic and Analytical Chemistry: Reference Standard for Regioisomeric Differentiation

The unique vapor-phase IR absorption at 1608 cm⁻¹ provides a definitive method for identifying and quantifying 4-methoxybenzylamine in the presence of its ortho- and meta-isomers. This is particularly valuable in forensic analysis of NBOMe-class substances, where mass spectrometry cannot distinguish between the positional isomers [1].

Medicinal Chemistry: Precursor for Potent Anticancer Copper(II) Complexes

Schiff base ligands derived from 4-methoxybenzylamine yield copper(II) complexes with potent and selective cytotoxicity against HepG2 liver cancer cells (IC50 < 22 µM). This activity is comparable to cisplatin, supporting the use of this compound as a key intermediate in the development of novel metallodrugs [1].

Bioinorganic Chemistry: Building Block for Efficient DNA Cleavage Agents

The copper(II) complex of a 4-methoxybenzylamine-derived Schiff base (complex 4c) demonstrates high efficiency in cleaving DNA, achieving >95% single-strand cleavage at a concentration of 3 mM. This makes it a valuable tool for studying DNA damage mechanisms or developing artificial nucleases for biotechnological applications [1].

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